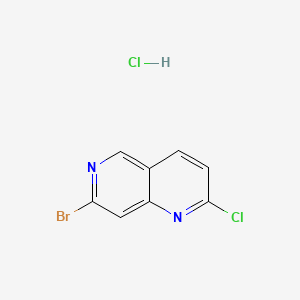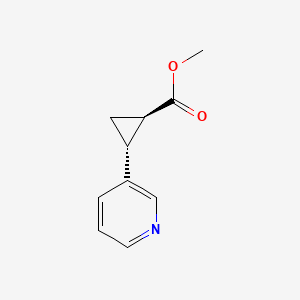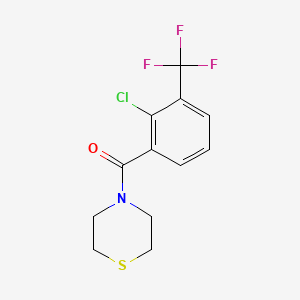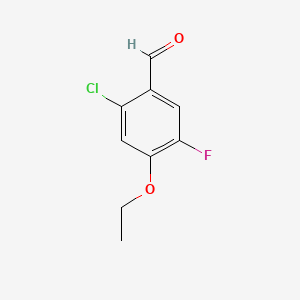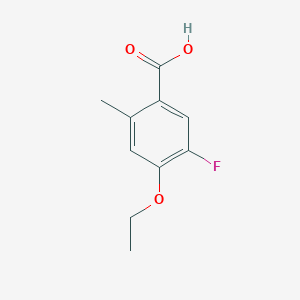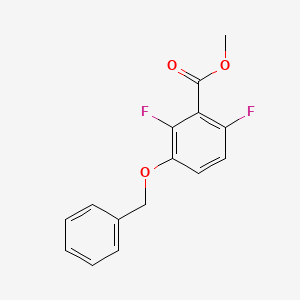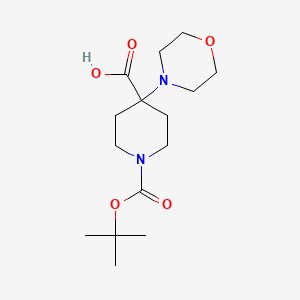
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene core substituted with a tert-butoxycarbonyl (Boc) protected amino group, a fluoro substituent, and a triisopropylsilyl (TIPS) ethynyl group. The trifluoromethanesulfonate (triflate) group is a common leaving group in organic synthesis, making this compound a versatile intermediate in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions.
Introduction of the Fluoro Group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Addition of the TIPS Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction using triisopropylsilylacetylene and a palladium catalyst.
Formation of the Triflate Group: The triflate group is introduced using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The triflate group serves as a good leaving group, allowing for nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group.
Cross-Coupling Reactions: The TIPS ethynyl group can participate in cross-coupling reactions such as Sonogashira and Suzuki couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and copper(I) iodide (CuI) in solvents like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides or thiols.
Deprotection: Free amine.
Cross-Coupling: Various substituted naphthalenes.
Aplicaciones Científicas De Investigación
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity The presence of the fluoro and TIPS ethynyl groups can enhance binding affinity and specificity
Comparación Con Compuestos Similares
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine
Uniqueness
Compared to similar compounds, 3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups. The presence of the fluoro and TIPS ethynyl groups provides enhanced reactivity and versatility in chemical synthesis. Additionally, the triflate group offers a highly reactive site for nucleophilic substitution, making it a valuable intermediate in organic chemistry.
Propiedades
Fórmula molecular |
C27H35F4NO5SSi |
|---|---|
Peso molecular |
589.7 g/mol |
Nombre IUPAC |
[7-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C27H35F4NO5SSi/c1-16(2)39(17(3)4,18(5)6)13-12-21-22(28)11-10-19-14-20(32-25(33)36-26(7,8)9)15-23(24(19)21)37-38(34,35)27(29,30)31/h10-11,14-18H,1-9H3,(H,32,33) |
Clave InChI |
FDSUJGWXUBAMME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C)F)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
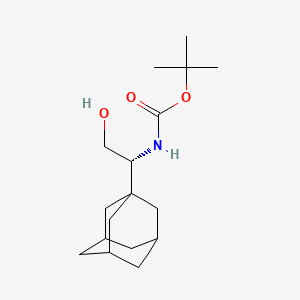
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)
